molecular formula C7H6ClF2NO3S B6211991 6-(difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride CAS No. 2742657-74-3

6-(difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride

Cat. No.: B6211991
CAS No.: 2742657-74-3
M. Wt: 257.6
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Description

6-(Difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-(difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride is primarily related to its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are known to inhibit specific enzymes and proteins by binding to their active sites .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethoxy group in 6-(difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride imparts unique electronic properties, enhancing its reactivity and making it a valuable intermediate in various synthetic applications. The combination of the difluoromethoxy and sulfonyl chloride groups provides a distinct reactivity profile compared to similar compounds .

Properties

CAS No.

2742657-74-3

Molecular Formula

C7H6ClF2NO3S

Molecular Weight

257.6

Purity

95

Origin of Product

United States

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